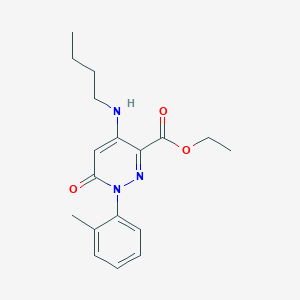

4-(丁基氨基)-6-氧代-1-(邻甲苯基)-1,6-二氢哒嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

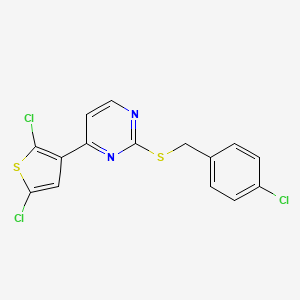

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridazine ring could be formed through a condensation reaction or a cyclization reaction. The butylamino group could be introduced through a nucleophilic substitution reaction, and the carboxylate ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the butylamino group could participate in acid-base reactions, the pyridazine ring could undergo electrophilic aromatic substitution reactions, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and position of its functional groups .科学研究应用

Synthesis of Sartan Series Drug Molecules

This compound serves as a precursor in the synthesis of biaryl compounds, which are crucial for creating antiviral, antihypertensive, and antifungal drugs. Specifically, it’s used in the production of the sartan series of drug molecules, which are angiotensin receptor blockers (ARBs) like candesartan, irbesartan, losartan, tasosartan, and valsartan . These ARBs are commonly prescribed for hypertension, a condition that significantly increases the risk of heart disease and stroke.

α-Glucosidase Inhibition Activity

In the field of diabetes research, this compound has shown promise due to its α-glucosidase inhibition activity. It has been found to exhibit higher inhibition activity than the standard drug acarbose, which is significant for developing new antidiabetic treatments .

Organocatalysis

Organocatalysis is a branch of chemistry that focuses on accelerating chemical reactions using small organic molecules. Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be involved in reactions as an organocatalyst, particularly in asymmetric synthesis processes like aldol reactions .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-(butylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-4-6-11-19-14-12-16(22)21(15-10-8-7-9-13(15)3)20-17(14)18(23)24-5-2/h7-10,12,19H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRVQMKZLBXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)